Nandrolone phenpropionate Nandrolone phenpropionate Nandrolone phenpropionate is a 3-phenylpropionate ester. It has a role as an anabolic agent and an androgen. It is functionally related to a nandrolone.
C18 steroid with androgenic and anabolic properties. It is generally prepared from alkyl ethers of estradiol to resemble testosterone but less one carbon at the 19 position. It is a schedule III drug in the U.S.
Brand Name: Vulcanchem
CAS No.: 62-90-8
VCID: VC21235374
InChI: InChI=1S/C27H34O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25H,7-16H2,1H3/t21-,22+,23+,24-,25-,27-/m0/s1
SMILES: CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35
Molecular Formula: C27H34O3
Molecular Weight: 406.6 g/mol

Nandrolone phenpropionate

CAS No.: 62-90-8

Cat. No.: VC21235374

Molecular Formula: C27H34O3

Molecular Weight: 406.6 g/mol

* For research use only. Not for human or veterinary use.

Nandrolone phenpropionate - 62-90-8

CAS No. 62-90-8
Molecular Formula C27H34O3
Molecular Weight 406.6 g/mol
IUPAC Name [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate
Standard InChI InChI=1S/C27H34O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25H,7-16H2,1H3/t21-,22+,23+,24-,25-,27-/m0/s1
Standard InChI Key UBWXUGDQUBIEIZ-QNTYDACNSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@H]35
SMILES CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35
Canonical SMILES CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35
Appearance Powder
Melting Point 118 °C

Chemical Properties and Structure

Chemical Identity and Nomenclature

Nandrolone phenylpropionate, also known as 19-nortestosterone phenylpropionate, is identified by the CAS number 62-90-8 and EC number 200-551-9 . The compound has several trade names including Durabolin, Fenobolin, Nandrolin, and Activin . Its molecular formula is C₂₇H₃₄O₃, corresponding to a molecular weight of 406.566 g/mol . Structurally, nandrolone phenylpropionate is formed by esterification of the 17β-hydroxyl group of nandrolone with 3-phenylpropionic acid, creating a compound that functions as a prodrug of nandrolone .

Physical Properties

Nandrolone phenylpropionate exists as a white or off-white crystalline powder with a characteristic odor . The compound exhibits the following physical properties:

PropertyValueReference
Melting point85-87°C
Density1.14 g/cm³ at 20°C
Optical rotation[α]D +58° (in chloroform)
Estimated boiling point487.61°C (rough estimate)
Partition coefficient (Log P)5.59

The solubility profile of nandrolone phenylpropionate indicates that it dissolves readily in organic solvents such as chloroform, methanol, and ethanol . It demonstrates slight solubility in vegetable oil but is practically insoluble in water . In DMSO, the compound achieves a solubility of 100 mg/mL (245.97 mM) with ultrasonic assistance .

Structural Characteristics

The molecular structure of nandrolone phenylpropionate features a steroid nucleus (specifically, a 19-nor-androstane skeleton) with a ketone group at the C3 position, a double bond between C4 and C5, and a phenylpropionate ester group at the C17β position . Notably, nandrolone lacks the methyl group at C19 that would be present in testosterone, contributing to its distinctive pharmacological profile with a higher anabolic-to-androgenic ratio .

Pharmacological Properties

Mechanism of Action

Nandrolone phenylpropionate functions as a synthetic androgen and anabolic steroid, acting primarily as an agonist of the androgen receptor (AR), the biological target of endogenous androgens such as testosterone and dihydrotestosterone (DHT) . Following administration, the compound undergoes hydrolysis to release the active metabolite nandrolone . Compared to testosterone, nandrolone exhibits enhanced anabolic effects and reduced androgenic activity, a profile that has been confirmed through both animal bioassays and receptor binding studies .

This favorable anabolic-to-androgenic ratio makes nandrolone phenylpropionate clinically valuable in situations where promoting protein synthesis and nitrogen retention are desired while minimizing unwanted masculinizing side effects . Unlike 17α-alkylated anabolic steroids, nandrolone phenylpropionate lacks the structural feature associated with hepatotoxicity, reducing the risk of liver dysfunction and cholestasis .

Pharmacokinetics

The pharmacokinetic profile of nandrolone phenylpropionate exhibits several distinctive characteristics:

ParameterValueReference
Bioavailability (oral)0.3-2.9% (in pigs)
Bioavailability (intramuscular)High
Duration of action5-7 days
Elimination half-life (esterified form)2.7 days
Elimination half-life (nandrolone)<4.3 hours
Primary metabolismHydrolysis in blood, reduction in liver
Major metabolitesNandrolone, 5α-dihydronandrolone, 19-norandrosterone, 19-noretiocholanolone, conjugates
ExcretionPrimarily urinary

The phenylpropionate ester provides a moderately extended duration of action following intramuscular administration, with activity persisting for approximately one week . This is shorter than the duration provided by the decanoate ester of nandrolone but longer than unesterified nandrolone, allowing for weekly dosing schedules in clinical applications .

Medical Applications

Approved Therapeutic Uses

Nandrolone phenylpropionate has been employed in several therapeutic contexts, though its clinical availability has diminished significantly in recent years . The primary indications include:

IndicationDescriptionReference
Negative Nitrogen BalanceAs an adjunct to specific therapies and dietary measures in pathologic conditions characterized by negative nitrogen balance
Disseminated Mammary CarcinomaFor the palliative treatment of selected cases of disseminated mammary carcinoma in women
OsteoporosisFor relief of bone pain and potentially increasing bone mineral content in patients with osteoporosis

The compound serves as a supportive intervention in catabolic states such as during chronic debilitating diseases, following major surgery, and after severe trauma, helping to maintain lean body mass and support recovery .

Dosage and Administration

Nandrolone phenylpropionate is administered exclusively via intramuscular injection, as oral administration results in extremely poor bioavailability due to extensive first-pass metabolism . The phenylpropionate ester gives the preparation a duration of action of approximately one week after injection, allowing for weekly dosing schedules .

Clinical Efficacy

Clinical evidence supports the efficacy of nandrolone phenylpropionate in several therapeutic areas:

In protein-deficient states, the compound has demonstrated effectiveness as a supportive adjunct to specific therapies and dietary measures, leveraging its nitrogen-sparing effect to help maintain lean body mass and support recovery .

For patients with disseminated mammary carcinoma, nandrolone phenylpropionate has produced objective tumor regressions that can persist for many months in selected cases . This palliative effect may provide valuable symptomatic relief and disease stabilization in appropriate clinical scenarios.

In osteoporosis management, the medication has shown efficacy in alleviating bone pain . Studies with nandrolone decanoate (a related nandrolone ester) have demonstrated increased bone mineral content in these patients, suggesting a similar benefit from nandrolone phenylpropionate . Research in young rats indicates that the compound may affect bone metabolism, potentially promoting bone maturation and increasing bone weight without significantly affecting bone length .

Hazard CategoryHazard StatementCodeReference
CarcinogenicitySuspected of causing cancerCarc. 2, H351
Reproductive ToxicityMay damage the unborn child. Suspected of damaging fertilityRepr. 1A, H360Df
Acute Toxicity (Oral)Harmful if swallowedAcute Tox. 4, H302
Acute Toxicity (Dermal)Harmful in contact with skinAcute Tox. 4, H312
Skin SensitizationMay cause an allergic skin reactionSkin Sens. 1, H317

Notably, unlike 17α-alkylated anabolic steroids, nandrolone phenylpropionate lacks the structural feature associated with hepatotoxicity, reducing the risk of liver dysfunction and cholestasis .

Regulatory Status

Nandrolone phenylpropionate is classified as a controlled substance in many jurisdictions, requiring special storage conditions (-20°C freezer) . Although it was widely used in the past, the compound has largely been discontinued and is now mostly unavailable in many markets .

The compound is listed in pharmacopoeias, including the British Pharmacopoeia, which has issued a safety data sheet in accordance with EC Regulation 1907/2006 . Under this regulatory framework, nandrolone phenylpropionate carries hazard classifications related to carcinogenicity, reproductive toxicity, acute toxicity, and skin sensitization .

Research Findings

Effects on Bone Metabolism

Research on nandrolone phenylpropionate's effects on bone metabolism has yielded significant insights. A study conducted on 2-month-old rats examined the impact of the compound on bone metabolic activities, administering either 5 mg or 0.5 mg intramuscularly every second day for 22 days .

The findings revealed that while bone length remained similar between treated animals and controls, the femur weight tended to be greater in hormone-treated animals . Biochemical analysis showed a slight decrease in bone nitrogen content accompanied by elevated calcium content, resulting in a higher calcium-to-nitrogen ratio, particularly in male subjects . The researchers interpreted this alteration as an indication of accelerated bone maturation .

These findings suggest that nandrolone phenylpropionate may enhance bone density and promote bone maturation without affecting longitudinal growth, potentially contributing to its therapeutic efficacy in osteoporosis management.

Anabolic Properties

The anabolic properties of nandrolone phenylpropionate have been well-documented through both preclinical and clinical studies. As established through metabolic research, the primary anabolic effect is its nitrogen-sparing action, which proves particularly valuable in clinical scenarios characterized by negative nitrogen balance .

These protein-anabolic effects form the pharmacological basis for its therapeutic applications in conditions where maintaining or restoring lean body mass is clinically beneficial.

Other Physiological Effects

Beyond its effects on bone metabolism and protein anabolism, nandrolone phenylpropionate exhibits additional physiological activities that contribute to its therapeutic profile. Notably, the compound has demonstrated efficacy in selected cases of disseminated mammary carcinoma in women, producing objective tumor regressions that can persist for many months . The mechanisms underlying this anti-tumor activity require further investigation.

Additionally, nandrolone phenylpropionate provides relief of bone pain in patients with osteoporosis . This analgesic effect may relate to its impact on bone mineral content and bone metabolism, though the precise mechanisms remain to be fully elucidated.

The relatively low androgenicity of nandrolone is confirmed in clinical use, making it generally better tolerated than more androgenic compounds, particularly in women and children . This favorable side effect profile contributes to its historical value in clinical practice, despite its reduced availability in contemporary healthcare.

Analytical Methods

Detection Techniques

Accurate detection and quantification of nandrolone phenylpropionate and its metabolites are essential for pharmaceutical quality control and regulatory compliance. A reverse-phase high-performance liquid chromatography (HPLC) method has been developed for identifying and quantifying potential impurities in nandrolone phenylpropionate active pharmaceutical ingredient .

This analytical approach employs an Inertsil ODS-3V column (250 mm × 4.6 mm, 5 μm) with gradient elution . The mobile phase consists of two components: mobile phase-A, prepared using 0.1% orthophosphoric acid in water and methanol mixture (90:10, v/v), and mobile phase-B, which is pure acetonitrile .

This method has been validated according to International Council for Harmonisation (ICH) guidelines for specificity, linearity, precision, and accuracy, providing a reliable analytical approach for quality control and stability testing .

Stability Studies

Understanding the degradation pathways of nandrolone phenylpropionate is crucial for ensuring pharmaceutical quality and determining appropriate storage conditions and shelf life. A stability-indicating UV-HPLC method has been developed specifically for stability studies of this compound .

Research has identified nandrolone itself as the major degradation impurity formed during stability testing . This finding aligns with the expected hydrolytic cleavage of the ester bond in nandrolone phenylpropionate, which releases free nandrolone.

The development and validation of such stability-indicating methods are essential components of pharmaceutical quality assurance programs, enabling manufacturers to establish appropriate storage conditions, expiration dating, and quality control parameters for nandrolone phenylpropionate formulations.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator